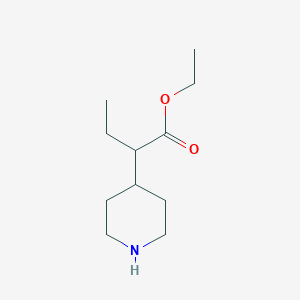

Ethyl 2-(piperidin-4-yl)butanoate

Description

Significance of Piperidine-Containing Scaffolds in Chemical Biology

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged scaffold in medicinal chemistry. nih.govyoutube.comenamine.netpharmjournal.ru Its prevalence is attributed to several key features. The piperidine ring can adopt a stable chair conformation, providing a three-dimensional framework that can be functionalized in various spatial orientations. This allows for the precise positioning of substituents to interact with biological targets. nih.gov

Furthermore, the basic nitrogen atom of the piperidine ring is often a key pharmacophoric element, capable of forming ionic interactions with biological macromolecules such as proteins and enzymes. The versatility of the piperidine scaffold is evident in its presence in a vast array of approved drugs with diverse therapeutic applications, including analgesics, antipsychotics, and antihistamines. wikipedia.org More than 70 FDA-approved drugs contain the piperidine moiety, highlighting its importance in drug design. enamine.net

Overview of Ester Functionalities in Organic and Medicinal Chemistry

Ester functionalities are also of paramount importance in the realms of organic and medicinal chemistry. In drug design, esters are frequently employed as prodrugs to enhance the pharmacokinetic properties of a therapeutic agent. google.com A prodrug is an inactive or less active form of a drug that is metabolized in the body to its active form. By converting a more polar functional group, such as a carboxylic acid, into an ester, the lipophilicity of a molecule can be increased, which can improve its absorption and distribution in the body.

The ester group in Ethyl 2-(piperidin-4-yl)butanoate makes it susceptible to hydrolysis by esterase enzymes present in the body. This inherent reactivity offers a potential mechanism for the controlled release of a parent compound, a strategy often used to improve drug delivery and therapeutic efficacy. xdbiochems.com

Research Landscape for this compound and Related Structures

Direct and extensive academic research specifically detailing the synthesis and application of this compound is limited in publicly accessible literature. However, its structural components suggest its role as a valuable building block or intermediate in the synthesis of more complex molecules. The compound is commercially available, indicating its utility in synthetic chemistry.

Research on closely related 4-substituted piperidine derivatives is abundant and provides insights into the potential applications of this compound. For instance, various 4-substituted piperidines are investigated for their activity as:

Neurotransmitter Analogs: The piperidine scaffold is a core component of many neurotransmitters and their analogs. By modifying the substituents on the piperidine ring, researchers can design molecules that interact with specific receptors in the central nervous system. wikipedia.org

Local Anesthetics: The chemical structure of many local anesthetics incorporates a lipophilic part, an intermediate chain (often containing an ester or amide), and a hydrophilic amine part. nih.govpocketdentistry.comacs.orgrsc.org Piperidine derivatives fit this structural motif and have been explored for their potential as local anesthetics. acs.orgresearchgate.net

Opioid Receptor Ligands: 4-substituted piperidines have been synthesized and evaluated as ligands for opioid receptors, with the aim of developing novel pain management therapies. nih.gov

The synthesis of 4-substituted piperidines can be achieved through various synthetic routes, often starting from pyridine (B92270) or piperidin-4-one derivatives. nih.govgoogle.comgoogleapis.com The specific synthesis of this compound would likely involve the esterification of 2-(piperidin-4-yl)butanoic acid or the alkylation of a piperidine derivative with an appropriate ethyl butanoate synthon.

While detailed research findings on this compound itself are not widely published, its chemical structure firmly places it within a class of compounds of significant interest to medicinal chemists and drug discovery scientists. Its potential as a synthetic intermediate for creating novel therapeutic agents remains an area ripe for further exploration.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-piperidin-4-ylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-3-10(11(13)14-4-2)9-5-7-12-8-6-9/h9-10,12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGVKICPGLCEMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CCNCC1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Piperidin 4 Yl Butanoate and Its Analogs

Direct Synthetic Approaches to Ethyl 2-(piperidin-4-yl)butanoate

Direct synthesis of the target molecule often involves the formation of the ester and the piperidine (B6355638) ring in separate, distinct stages.

Esterification Reaction Mechanisms

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 2-(piperidin-4-yl)butanoic acid. The most common method for this transformation is the Fischer-Speier esterification. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. quora.com The mechanism proceeds via protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. A subsequent nucleophilic attack by the ethanol molecule forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ethyl ester product. quora.com

Alternative esterification methods can also be employed. For instance, reaction of the carboxylate salt with an ethyl halide (e.g., ethyl iodide or bromide) can form the ester, although this is generally less common for this type of compound. Another approach involves the activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The highly reactive acid chloride then readily reacts with ethanol, often in the presence of a non-nucleophilic base to scavenge the HCl produced, to give the ethyl ester in high yield. chemicalbook.com

Strategies for the Formation of the Piperidine Moiety

The formation of the substituted piperidine ring is a critical aspect of the synthesis. A primary and industrially significant method is the catalytic hydrogenation of a corresponding pyridine (B92270) precursor, such as ethyl 2-(pyridin-4-yl)butanoate. nih.govnih.gov This reduction is typically carried out under hydrogen pressure using a heterogeneous catalyst. nih.gov

Common Catalysts for Pyridine Hydrogenation:

Platinum-based catalysts (e.g., PtO₂, Pt/C): Often effective but can sometimes lead to over-reduction or ring-opening.

Palladium-based catalysts (e.g., Pd/C): Widely used for various hydrogenations.

Rhodium-based catalysts (e.g., Rh/C): Known for their efficiency under milder conditions.

Ruthenium-based catalysts (e.g., Ru/C): Can be effective for the hydrogenation of N-heterocycles. researchgate.net

Nickel-based catalysts (e.g., Raney Nickel): A cost-effective option, though sometimes requiring harsher conditions.

Molybdenum disulfide: Used in industrial settings for piperidine production. nih.gov

Another major strategy involves intramolecular cyclization reactions. nih.gov These methods build the piperidine ring from an acyclic precursor that already contains the necessary carbon and nitrogen atoms. Examples include:

Reductive amination of δ-ketoamines or δ-aminoaldehydes.

Intramolecular N-alkylation of a primary or secondary amine with a leaving group at the δ-position of an alkyl chain.

Aza-Diels-Alder reactions ([4+2] cycloadditions) to construct the six-membered ring in a single step.

Intramolecular Heck reactions for the cyclization of unsaturated precursors. nih.gov

Convergent and Linear Synthetic Strategies

The synthesis of this compound can be designed using either a linear or a convergent approach. chemistnotes.comfiveable.mepediaa.com

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential, step-by-step assembly of the molecule from a single starting material. kccollege.ac.in | Simpler planning for less complex structures. fiveable.me | Overall yield can be low in long sequences; failure at a late stage is costly. chemistnotes.comkccollege.ac.in |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. chemistnotes.com | Higher overall efficiency and yield; allows for parallel synthesis of fragments; more flexibility. fiveable.mepediaa.com | May require more complex coupling reactions to join the fragments. |

Synthesis of Key Precursors and Intermediates

The choice of synthetic strategy dictates the necessary precursors and intermediates.

For a linear approach starting from a pyridine, a key intermediate would be ethyl 2-(pyridin-4-yl)butanoate . This could potentially be synthesized by reacting a pyridin-4-yl derivative with a suitable butanoate synthon.

For a convergent approach , key precursors would include:

A piperidine-4-yl synthon: A common and versatile starting material is Isonipecotic acid (piperidine-4-carboxylic acid) or its ethyl ester, ethyl isonipecotate (ethyl piperidine-4-carboxylate). chemicalbook.com The nitrogen of the piperidine ring would likely be protected (e.g., with a Boc or Cbz group) during the coupling steps. Another useful precursor is N-Boc-4-methylenepiperidine , which can undergo reactions like hydroboration to introduce functionality at the 4-position. organic-chemistry.org

A butanoate synthon: This could be a two-carbon electrophile that can be alkylated with a nucleophilic piperidine-4-acetic acid derivative. For instance, ethyl 2-bromoacetate could be used to alkylate a suitable nucleophile.

A patent for a related compound, ethyl 4-[4-[(4-chlorophenyl)-2-pyridylmethoxy]-1-piperidyl]butanoate, describes its synthesis from an ethyl ester precursor, highlighting the use of such intermediates in the synthesis of complex piperidine butanoates. prepchem.com

Catalytic Approaches in Piperidine-Butanoate Synthesis

Catalysis plays a pivotal role in the efficient synthesis of piperidine derivatives.

Hydrogenation Catalysis: As mentioned, the reduction of a pyridine ring to a piperidine is almost exclusively a catalytic process, employing transition metals like Pt, Pd, Rh, and Ru. nih.govresearchgate.net

C-C Bond Forming Catalysis: In convergent strategies, modern cross-coupling reactions are essential for joining the piperidine and butanoate fragments. The Suzuki coupling, which couples an organoboron compound with a halide or triflate, is a powerful method for constructing C-C bonds. organic-chemistry.org For example, a boronic ester derived from a piperidine could be coupled with an α-halo butanoate derivative under palladium catalysis.

Acid/Base Catalysis: Esterification is a classic example of acid-catalyzed reaction. quora.com Ring-closing reactions to form the piperidine moiety can also be catalyzed by acids or bases, depending on the specific mechanism. nih.gov

Enantioselective Catalysis: For the synthesis of chiral analogs of this compound, where the stereocenter is at the C2 position of the butanoate chain, asymmetric catalysis is crucial. This could involve chiral catalysts for the hydrogenation step or for the C-C bond-forming reaction to control the stereochemistry. researchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing reaction times and waste.

For the esterification step, key parameters to optimize include:

Temperature: Increasing the temperature generally increases the reaction rate, but must be controlled to avoid side reactions or evaporation of the alcohol. iuokada.edu.ng Reactions are often run at the reflux temperature of the alcohol. chemicalbook.com

Catalyst Concentration: The amount of acid catalyst needs to be sufficient to promote the reaction without causing degradation of the starting materials or product. iuokada.edu.ng

Reactant Ratio: Using a large excess of the alcohol (ethanol) can shift the equilibrium towards the product side, increasing the yield. quora.com

Water Removal: Since esterification is a reversible reaction that produces water, removing water as it forms (e.g., by azeotropic distillation with a Dean-Stark trap) can significantly improve the yield. quora.com

For the piperidine ring formation via hydrogenation, optimization involves:

Catalyst Selection: The choice of catalyst and its loading can dramatically affect the reaction's efficiency and selectivity.

Hydrogen Pressure: Higher pressures typically lead to faster reactions.

Temperature: The reaction temperature must be carefully controlled to ensure complete reduction without promoting side reactions.

Solvent: The choice of solvent can influence the solubility of the substrate and the activity of the catalyst.

A study on the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates demonstrated the importance of optimizing temperature and reaction time to achieve the best yields, with microwave heating being an effective tool for rapid optimization. nih.gov Similar principles apply to the synthesis of this compound.

| Reaction | Key Parameters for Optimization | Typical Conditions/Observations |

| Fischer Esterification | Temperature, Catalyst Concentration, Reactant Ratio, Water Removal. researchgate.net | Reflux in excess ethanol with a strong acid catalyst; removal of water improves yield. quora.comiuokada.edu.ng |

| Pyridine Hydrogenation | Catalyst Type, Hydrogen Pressure, Temperature, Solvent. | Metal catalysts (Pt, Pd, Rh, Ru); moderate to high pressure; temperature control is crucial. nih.gov |

| Cross-Coupling | Catalyst/Ligand System, Base, Solvent, Temperature. | Palladium catalysts are common for reactions like Suzuki coupling. organic-chemistry.org |

Chemical Transformations and Reactivity of Ethyl 2 Piperidin 4 Yl Butanoate

Reactions Involving the Ester Functionality

The ethyl ester group is susceptible to cleavage and modification through several pathways, most notably hydrolysis and transesterification.

Hydrolysis Pathways (Chemical and Enzymatic)

Hydrolysis of the ester bond in ethyl 2-(piperidin-4-yl)butanoate cleaves the molecule into 2-(piperidin-4-yl)butanoic acid and ethanol (B145695). This transformation can be achieved through both chemical and enzymatic methods.

Chemical Hydrolysis: Chemical hydrolysis is typically catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This reaction is performed by heating the ester with water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.orgchemguide.co.uk The reaction is reversible, and to drive it towards completion, a large excess of water is typically used. github.iochemguide.co.uk The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Using a base, such as sodium hydroxide (B78521), provides an irreversible pathway to the carboxylate salt of the acid. chemguide.co.uklibretexts.org The reaction proceeds through the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon. libretexts.org The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction to completion. Subsequent acidification is required to obtain the free carboxylic acid.

Enzymatic Hydrolysis: Enzymes, particularly esterases, can catalyze the hydrolysis of esters with high selectivity. Pig liver esterase (PLE) has been shown to enantioselectively hydrolyze various racemic piperidine (B6355638) carboxylic acid esters. cdnsciencepub.com This enzymatic approach can yield optically active acids and unreacted esters, which are valuable chiral building blocks for synthesizing alkaloids and other pharmaceuticals. cdnsciencepub.com While direct studies on this compound are not prevalent, the known activity of hydrolases like carboxyl esterases on structurally similar compounds suggests its susceptibility to enzymatic cleavage. nih.gov Such enzymatic hydrolysis is a key concept in the design of "soft drugs," which are metabolized into inactive forms after exerting their therapeutic effect. nih.gov

| Hydrolysis Type | Reagents/Catalyst | Products | Key Features |

| Acid-Catalyzed | H₂O, H⁺ (e.g., HCl, H₂SO₄) | 2-(piperidin-4-yl)butanoic acid + Ethanol | Reversible reaction; requires excess water to favor products. chemguide.co.ukgithub.io |

| Base-Catalyzed | Base (e.g., NaOH, KOH), then H₃O⁺ | Sodium 2-(piperidin-4-yl)butanoate + Ethanol, then 2-(piperidin-4-yl)butanoic acid | Irreversible reaction; forms a carboxylate salt. chemguide.co.uklibretexts.org |

| Enzymatic | Hydrolase (e.g., Pig Liver Esterase) | (Enantiomerically enriched) 2-(piperidin-4-yl)butanoic acid + (Enantiomerically enriched) unreacted ester | Potentially highly enantioselective. cdnsciencepub.com |

Transesterification Reactions

Transesterification involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) would yield mthis compound and ethanol.

This process is an equilibrium reaction. To achieve a high conversion rate, a large excess of the new alcohol is typically used, or the ethanol by-product is removed as it forms. psu.edu Common catalysts include sodium methoxide (B1231860) or potassium hydroxide for base-catalyzed reactions and sulfuric acid for acid-catalyzed reactions. psu.edu This reaction is fundamental in various industrial processes, such as biodiesel production, and its principles are applicable to the modification of this compound. psu.edu

Reactions of the Piperidine Nitrogen Atom

The secondary amine in the piperidine ring is a nucleophilic center, readily participating in substitution, alkylation, and acylation reactions. These transformations are crucial for building more complex molecules.

Nucleophilic Substitutions

The nitrogen atom can act as a nucleophile, displacing leaving groups in various reactions. A key example is the Michael addition (a conjugate nucleophilic addition) to an α,β-unsaturated carbonyl compound. In the synthesis of remifentanil, a related piperidine intermediate is reacted with methyl acrylate (B77674). google.com The piperidine nitrogen attacks the β-carbon of the acrylate, leading to the addition of a propanoate methyl ester group to the nitrogen. This reaction is often carried out in a suitable solvent and may be facilitated by a base.

Alkylation and Acylation Reactions

Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides. researchgate.netyoutube.com The reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond. To prevent the formation of a quaternary ammonium (B1175870) salt through over-alkylation, the reaction conditions can be controlled, for example, by the slow addition of the alkyl halide to an excess of the amine. researchgate.net A base like potassium carbonate or diisopropylethylamine is often added to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the mono-alkylated product. researchgate.netchemicalforums.com

Acylation: Acylation of the piperidine nitrogen is a common transformation, typically achieved by reacting it with an acyl chloride or an acid anhydride. youtube.com For example, in the final steps of remifentanil synthesis, an intermediate containing a piperidine nitrogen is acylated with propionyl chloride. google.com This reaction introduces a propanoyl group onto the nitrogen atom. The reaction is generally rapid and is often performed in the presence of a non-nucleophilic base to scavenge the HCl produced when an acyl chloride is used. polimi.it

| Reaction Type | Reagent Example | Product Functional Group | Typical Conditions |

| Nucleophilic Addition | Methyl acrylate | N-propanoate ester | Base catalysis may be used. google.com |

| Alkylation | Alkyl halide (e.g., Ethyl bromide) | N-alkyl group | Base (e.g., K₂CO₃), solvent (e.g., Acetonitrile). researchgate.net |

| Acylation | Acyl chloride (e.g., Propionyl chloride) | N-acyl group (amide) | Anhydrous conditions, often with a base. google.comyoutube.com |

Transformations of the Butanoate Carbon Chain

The butanoate portion of the molecule also offers sites for chemical modification, although these are less commonly exploited than the ester or piperidine functionalities. Reactions can potentially occur at the α-carbon (the carbon adjacent to the carbonyl group) or involve the carbonyl group itself.

Reactions analogous to the Mannich reaction could introduce functional groups at the α-position. The Mannich reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. acs.org While direct examples for this compound are scarce, the principle of forming an enolate at the α-carbon and reacting it with an electrophile (like an iminium ion) is a standard synthetic strategy. acs.orgacs.org Such modifications would lead to α-substituted derivatives, further increasing the molecular complexity and providing access to a wider range of structures. For example, methods for synthesizing α-substituted acrylate esters often involve the generation of a nucleophile at the α-carbon, which then reacts with various electrophiles. acs.org

Redox Chemistry of the Piperidine and Butanoate Moieties

The redox chemistry of this compound involves the independent or simultaneous oxidation and reduction of its piperidine and butanoate components. The specific reaction conditions and reagents employed will determine the outcome of these transformations.

The piperidine ring in this compound is susceptible to oxidation, particularly at the nitrogen atom and the adjacent carbon atoms. The butanoate ester moiety is generally resistant to oxidation under mild conditions.

The oxidation of 4-substituted piperidines can lead to the formation of various products, including piperidinones. researchgate.netacs.org Common oxidizing agents used for such transformations include hypervalent iodine reagents and peroxides. nih.gov For instance, the oxidation of N-substituted piperidines can yield α-functionalized products. nih.gov In the context of this compound, oxidation could potentially lead to the formation of a piperidinone derivative. The specific isomer formed would depend on the regioselectivity of the oxidation process.

Furthermore, the secondary amine of the piperidine ring can be oxidized to a nitroxide radical under specific conditions, a reaction well-documented for 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) and its derivatives. electronicsandbooks.com While the piperidine in this compound is not as sterically hindered as TEMPO, the formation of a corresponding nitroxide remains a theoretical possibility.

A potential oxidation reaction of the piperidine moiety is summarized in the table below, based on analogous transformations of other 4-substituted piperidines.

Table 1: Potential Oxidation Reactions of the Piperidine Moiety

| Reactant | Oxidizing Agent | Potential Product | Reference |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | Ethyl 2-(1-oxopiperidin-4-yl)butanoate or Ethyl 2-(piperidin-2-on-4-yl)butanoate | acs.org |

| This compound | (PhIO)n/TMSN3 | Ethyl 2-(α-azido-piperidin-4-yl)butanoate | nih.gov |

The butanoate ester group is the primary site for reduction in this compound. The piperidine ring, being a saturated heterocycle, is generally resistant to reduction under standard conditions.

The reduction of esters is a well-established transformation in organic synthesis. libretexts.orglibretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. libretexts.orglibretexts.orgvaia.com In the case of this compound, this would result in the formation of 2-(piperidin-4-yl)butan-1-ol and ethanol.

Alternatively, the use of a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can facilitate the partial reduction of the ester to an aldehyde at low temperatures. libretexts.orglibretexts.org This would yield 2-(piperidin-4-yl)butanal. It is important to note that sodium borohydride (B1222165) (NaBH₄) is typically not strong enough to reduce esters. libretexts.org

The potential reduction reactions of the butanoate moiety are detailed in the table below.

Table 2: Potential Reduction Reactions of the Butanoate Moiety

| Reactant | Reducing Agent | Potential Product | Reference |

|---|---|---|---|

| This compound | Lithium aluminum hydride (LiAlH₄) | 2-(Piperidin-4-yl)butan-1-ol | libretexts.orglibretexts.orgvaia.com |

| This compound | Diisobutylaluminum hydride (DIBAL-H) | 2-(Piperidin-4-yl)butanal | libretexts.orglibretexts.org |

Derivatization Strategies and Analogue Design for Ethyl 2 Piperidin 4 Yl Butanoate

Modifications of the Piperidine (B6355638) Ring System

The piperidine moiety is a cornerstone of many pharmacologically active compounds, and its modification is a key strategy in medicinal chemistry.

N-Substitution Patterns

The secondary amine of the piperidine ring in ethyl 2-(piperidin-4-yl)butanoate is a prime site for derivatization through N-substitution. This can be achieved via N-alkylation or N-arylation, introducing a wide array of functional groups that can influence the compound's physicochemical properties and biological interactions.

N-Alkylation: The introduction of alkyl groups to the piperidine nitrogen can be accomplished through various synthetic methods, including reductive amination of piperidones sciencemadness.org. For instance, the reaction of a piperidone with an aldehyde, followed by reduction, can yield N-alkylated piperidines. While direct N-alkylation of this compound can be achieved using alkyl halides, a common strategy involves the use of a protected piperidine precursor to avoid side reactions.

N-Arylation: The copper-catalyzed N-arylation of amides, known as the Goldberg reaction, provides a robust method for creating an N-aryl bond nih.gov. This methodology can be extended to the N-arylation of piperidines. Modern protocols often utilize diaryliodonium salts as the aryl source in the presence of a copper catalyst, allowing for the synthesis of a broad range of N-arylated products under mild conditions rsc.org. The use of ligands such as 1,2-diamines can enhance the efficiency of these catalytic systems nih.gov. Furthermore, microwave-assisted copper-catalyzed N-arylation in environmentally benign solvents like ethylene (B1197577) glycol has been reported for various nitrogen heterocycles, offering an efficient and selective route to N-arylated piperidines sharif.edu.

N-Acylation: The piperidine nitrogen can also be acylated to form amides. For example, novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives have been designed and synthesized as biased agonists of serotonin (B10506) 5-HT1A receptors nih.gov. This indicates that introducing an acyl group, such as a benzoyl group, can significantly impact the pharmacological profile of the resulting molecule.

| Substitution Pattern | Reagents and Conditions | Potential Impact | Reference |

| N-Alkylation | Alkyl halide, base; or Aldehyde, reducing agent (e.g., NaBH(OAc)₃) | Alters basicity, lipophilicity, and steric bulk. | sciencemadness.org |

| N-Arylation | Aryl halide, Cu catalyst, ligand (e.g., 1,2-diamine), base; or Diaryliodonium salt, CuI | Introduces aromatic systems, potentially for pi-stacking interactions. | nih.govrsc.org |

| N-Acylation | Acyl chloride or anhydride, base | Introduces amide functionality, influencing hydrogen bonding capacity. | nih.gov |

Substitutions on the Piperidine Carbon Atoms

Introducing substituents directly onto the carbon atoms of the piperidine ring can significantly impact the molecule's conformation and its interaction with biological targets.

Strategic placement of substituents on the piperidine ring can lead to analogues with altered pharmacological profiles. For example, the synthesis of 2,6-disubstituted piperidines is a subject of considerable interest due to their presence in various natural products with biological activity nih.govresearchgate.net. One approach to synthesizing such compounds involves a two-step lithiation-substitution sequence on an N-Boc protected piperidine nih.gov. The stereoselectivity of these reactions is a critical aspect, often favoring the formation of the trans-disubstituted product.

Furthermore, the introduction of substituents at the 3- and 4-positions of the piperidine ring has been explored. The synthesis of 3,4-dialkyl-2,6-diaryl-piperidin-4-ol derivatives has been reported, highlighting the versatility of the piperidine scaffold for multisubstitution researchgate.net. The conformation of the resulting piperidine ring, whether it adopts a chair or boat form, is heavily influenced by the nature and position of these substituents chemrevlett.com.

| Substitution Position | Example Substituents | Synthetic Strategy | Potential Impact | Reference |

| C-2 and C-6 | Alkyl, Aryl | Sequential lithiation and substitution of N-protected piperidine. | Influences stereochemistry and interaction with target binding pockets. | nih.govresearchgate.net |

| C-3 | Alkyl, Aryl | Cyclization of appropriately substituted precursors. | Can introduce chirality and alter the conformation of the piperidine ring. | chemrevlett.com |

| C-4 | Hydroxyl, Alkyl | Grignard reaction on a piperidin-4-one precursor. | Modifies polarity and steric hindrance at the 4-position. | researchgate.net |

Alterations of the Butanoate Side Chain

The butanoate side chain provides another key site for structural modification, allowing for changes in chain length, branching, and the introduction of different functional groups.

Chain Length and Branching Modifications

Varying the length of the alkyl chain of the ester can influence the molecule's flexibility and its ability to fit into a binding pocket. Commercially available analogues such as ethyl 2-(piperidin-4-yl)acetate (a shorter chain) and ethyl 4-(piperidin-4-yl)butanoate (a positional isomer with a longer unbranched chain) demonstrate the exploration of this derivatization strategy bldpharm.com. The synthesis of these analogues typically involves the reaction of a piperidine-containing nucleophile with an appropriate electrophilic side chain precursor.

Introduction of Other Functional Groups (e.g., ketones, amides)

The ester functionality of the butanoate side chain can be replaced with other groups to explore different chemical interactions.

Ketones: The introduction of ketone functionalities can be achieved through various synthetic routes. For instance, ethyl 2,4-dioxo-4-(pyridin-4-yl)butanoate, a related compound featuring two ketone groups, can be synthesized via the Knoevenagel condensation of ethyl acetoacetate (B1235776) with an appropriate aldehyde . This suggests that similar strategies could be employed to introduce ketone groups into the butanoate side chain of the target molecule.

Amides: The ester can be converted to an amide to introduce hydrogen bond donor and acceptor capabilities. The synthesis of 2,2-diphenyl-4-(piperidin-1-yl)butanamide, a related butanamide derivative, highlights the feasibility of this transformation nih.gov. A general method for amide formation involves the reaction of the corresponding carboxylic acid (obtained from the hydrolysis of the ester) with an amine in the presence of a coupling agent. A patent has also described the synthesis of a pyrrolidine (B122466) carboxamide derivative, further illustrating the utility of this functional group in drug design google.com.

| Modification | Resulting Analogue | Synthetic Approach | Potential Impact | Reference |

| Chain Shortening | Ethyl 2-(piperidin-4-yl)acetate | Reaction of a piperidine synthon with an acetate (B1210297) electrophile. | Alters flexibility and spatial orientation of the functional group. | N/A |

| Isomeric Chain | Ethyl 4-(piperidin-4-yl)butanoate | Synthesis from piperidine-4-butanol and subsequent chain extension. | Changes the position of the ester relative to the piperidine ring. | bldpharm.com |

| Ketone Introduction | 2-(Piperidin-4-yl)-butane-2,4-dione (hypothetical) | Knoevenagel condensation or similar reactions. | Increases polarity and potential for hydrogen bonding. | |

| Amide Formation | 2-(Piperidin-4-yl)butanamide | Hydrolysis of the ester followed by amide coupling. | Introduces hydrogen bond donor/acceptor properties. | nih.gov |

Synthesis of Isomeric and Conformationally Constrained Analogues

The synthesis of isomers and conformationally constrained analogues is a powerful strategy to probe the bioactive conformation of a molecule.

Isomeric Analogues: The synthesis of positional isomers, such as moving the butanoate group from the 2-position of the side chain to the 4-position as in ethyl 4-(piperidin-4-yl)butanoate, can reveal the importance of the substituent's location for biological activity bldpharm.com.

Conformationally Constrained Analogues: To reduce the conformational flexibility of the piperidine ring and the side chain, rigid scaffolds can be incorporated into the molecule. This can be achieved by introducing additional rings or bulky substituents that lock the molecule into a preferred conformation. For example, the synthesis of conformationally restricted piperidine derivatives has been described in the context of sigma receptor ligands, where the piperidine ring is incorporated into a larger, more rigid structure researchgate.net. The synthesis of such analogues often involves multi-step sequences starting from appropriately functionalized building blocks. The conformational analysis of substituted piperidin-4-ones has also shown that the piperidine ring can adopt various conformations, such as chair, boat, or twist-boat, depending on the substitution pattern chemrevlett.com. By designing analogues that favor a specific conformation, it is possible to gain insights into the binding requirements of the target receptor.

Prodrug Design Based on Ester Linkages

The strategic conversion of a pharmacologically active molecule into a transiently inactive derivative, or prodrug, is a well-established approach in medicinal chemistry to overcome undesirable pharmaceutical and pharmacokinetic properties. For amine-containing compounds like this compound, the formation of ester-based prodrugs presents a versatile strategy to modulate physicochemical characteristics such as lipophilicity, aqueous solubility, and membrane permeability, thereby potentially enhancing oral bioavailability and enabling targeted drug delivery. sigmaaldrich.comnih.gov

The fundamental principle of this approach involves the chemical modification of a functional group in the parent drug, in this case, the secondary amine of the piperidine ring or the existing ethyl ester, to form a new ester linkage. This new entity is designed to be stable during administration and absorption but is readily cleaved in vivo by ubiquitous esterase enzymes to regenerate the active parent compound. nih.govscirp.org The rate and extent of this enzymatic hydrolysis are critical factors that can be fine-tuned by the choice of the promoiety, the portion of the prodrug that is cleaved off. scirp.org

A primary motivation for designing ester prodrugs is to increase the lipophilicity of a polar drug molecule. By masking the polar secondary amine of this compound with a lipophilic acyl group, the resulting N-acyl derivative would be expected to exhibit enhanced passive diffusion across the lipid-rich membranes of the gastrointestinal tract. sigmaaldrich.com This is a common strategy to improve the oral absorption of drugs with low membrane permeability. nih.gov

One of the most common and effective strategies for creating ester-based prodrugs of amine-containing compounds is the formation of N-acyloxyalkoxycarbamates. This approach introduces a carbamate (B1207046) linkage to the piperidine nitrogen, which is in turn connected to an acyloxyalkyl group. This tripartite structure is designed for a two-step enzymatic cleavage. First, an esterase hydrolyzes the terminal ester bond, leading to an unstable intermediate that subsequently breaks down to release the parent amine, carbon dioxide, and an aldehyde.

Another viable strategy involves the synthesis of N-Mannich bases. While not strictly a direct ester linkage to the piperidine nitrogen, this approach can involve ester-containing reagents and results in a bioreversible derivative. For instance, the reaction of the secondary amine with formaldehyde (B43269) and a suitable acidic compound containing an ester can yield a prodrug that is susceptible to hydrolysis back to the parent compound.

Furthermore, modifications can be envisioned at the existing ethyl ester of this compound itself. While the ethyl ester is already a form of prodrug if the corresponding carboxylic acid is the active species, its properties can be further optimized. For example, replacement of the ethyl group with a more complex alcohol moiety could be used to control the rate of hydrolysis or to target specific esterases. For instance, creating a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl (medoxomil) ester is a well-known strategy to enhance the bioavailability of carboxylic acid drugs.

The following table illustrates potential ester-based prodrugs of the parent compound, this compound, based on established derivatization strategies for similar piperidine-containing molecules. The data presented is hypothetical and serves to exemplify the structural diversity that can be achieved.

| Parent Compound | Prodrug Derivative | Type of Linkage | Potential Advantage |

| This compound | Ethyl 2-(1-acetylpiperidin-4-yl)butanoate | N-Acetyl | Increased lipophilicity |

| This compound | Ethyl 2-(1-(pivaloyl)piperidin-4-yl)butanoate | N-Pivaloyl | Steric hindrance may modulate hydrolysis rate |

| This compound | Ethyl 2-(1-((isopropoxycarbonyl)oxy)methyl)piperidin-4-yl)butanoate | N-Acyloxyalkyl | Controlled release mechanism |

| 2-(Piperidin-4-yl)butanoic acid | (5-Methyl-2-oxo-1,3-dioxol-4-yl)mthis compound | Medoxomil Ester | Enhanced bioavailability of the carboxylic acid |

| This compound | Ethyl 2-(1-(N,N-dimethylglycyl)piperidin-4-yl)butanoate | N-Aminoacyl | Improved water solubility at low pH |

Table 1: Examples of Potential Ester-Based Prodrugs of this compound and its corresponding carboxylic acid. The derivatives are based on common prodrug strategies for piperidine-containing compounds.

The selection of a particular ester prodrug strategy would be guided by the specific pharmacokinetic challenge that needs to be addressed. For example, if poor absorption due to low lipophilicity is the primary issue, a simple N-acetyl or N-benzoyl derivative might be sufficient. However, if more complex release kinetics or targeting to specific tissues is desired, a more elaborate promoiety would be required. The successful design of such prodrugs necessitates a careful balance between chemical stability, enzymatic lability, and the toxicological profile of the released promoiety.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Ethyl 2 Piperidin 4 Yl Butanoate Derivatives

Elucidating Key Pharmacophoric Elements

The fundamental structure of ethyl 2-(piperidin-4-yl)butanoate consists of a piperidine (B6355638) ring substituted at the 4-position with an ethyl butanoate group. This basic scaffold presents several points for modification, each influencing the molecule's interaction with its biological target.

The piperidine nitrogen is a critical pharmacophoric element. Its basicity allows for the formation of a salt, which can be crucial for solubility and interaction with receptor sites. More importantly, the substituent attached to this nitrogen (the N-substituent) plays a pivotal role in determining the compound's pharmacological profile. Studies on related 4-substituted piperidines have consistently shown that the nature of the N-substituent dictates the potency and efficacy at various receptors, including opioid receptors. For instance, in the closely related N-substituted ethyl 4-phenylpiperidine-4-carboxylates, the analgesic action is highly dependent on the group attached to the piperidine nitrogen. nih.gov

The 4-position substituent , in this case, the ethyl butanoate group, is another key determinant of activity. The ester functionality can participate in hydrogen bonding and its size and lipophilicity influence how the molecule fits into the binding pocket of a receptor. The ethyl group attached to the alpha-carbon of the butanoate moiety also contributes to the steric and lipophilic profile of the molecule.

The phenyl group , often incorporated in active analogs, contributes significantly to binding, likely through hydrophobic and pi-stacking interactions with the receptor. The substitution pattern on this phenyl ring can further modulate activity.

A general pharmacophore model for many potent opioid analgesics includes a tertiary amine (the piperidine nitrogen), a central carbon atom (the 4-position of the piperidine ring), and an aromatic ring. The spatial arrangement of these features is critical for effective receptor binding.

Impact of Stereochemistry on Molecular Recognition

The presence of a chiral center at the alpha-position of the ethyl butanoate group, as well as the potential for cis/trans isomerism in substituted piperidine rings, means that stereochemistry is a significant factor in the molecular recognition and biological activity of these derivatives. The differential activity of stereoisomers is a well-established principle in pharmacology, arising from the three-dimensional nature of receptor binding sites.

For piperidine derivatives, the orientation of substituents on the ring can dramatically affect their interaction with a receptor. For example, studies on various piperidin-4-one derivatives have demonstrated a clear stereochemical effect on their biological activities. nih.gov Although specific studies on the enantiomers of this compound are not extensively documented in the provided results, it is highly probable that the (R)- and (S)-enantiomers would exhibit different potencies and/or efficacies. The specific spatial arrangement of the ethyl and ester groups relative to the piperidine ring will determine the optimal fit within a chiral binding pocket.

Correlations Between Structural Features and General Biological Activity

Structure-activity relationship studies on various classes of piperidine derivatives have revealed several general trends that are likely applicable to this compound analogs.

N-Substituent: The nature of the substituent on the piperidine nitrogen is a major determinant of analgesic activity. In many series of opioid analgesics, increasing the size of the N-alkyl group from methyl to larger groups like phenethyl can significantly enhance potency. This is often attributed to additional binding interactions in a hydrophobic pocket of the receptor.

4-Position Substituent: The ester group at the 4-position is crucial for activity. Modifications to this group, such as changing the ester to an amide or altering the alkyl chain length, can have a profound impact on potency and the type of activity observed (e.g., agonist versus antagonist). For instance, in a series of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives, the substituents at the benzylic position were found to play an important role in their inhibitory activity against T-type Ca2+ channels. nih.gov

The following interactive table summarizes the structural features and their general impact on the biological activity of piperidine derivatives, which can be extrapolated to the this compound class.

| Structural Feature | Modification | General Impact on Biological Activity |

| Piperidine Nitrogen | Variation of N-substituent (e.g., H, methyl, phenethyl) | Modulates potency and efficacy; larger, lipophilic groups can increase analgesic activity. |

| 4-Position Side Chain | Alteration of the ester group (e.g., to amide) | Can change the type of biological activity and potency. |

| 4-Position Side Chain | Variation of the alkyl group on the ester (e.g., methyl, ethyl, propyl) | Influences lipophilicity and steric interactions, affecting potency. |

| Stereochemistry | (R)- vs. (S)-enantiomer at the α-carbon | Expected to lead to significant differences in potency and/or efficacy due to specific receptor interactions. |

| Piperidine Ring | Introduction of substituents on the ring | Can alter the conformation and binding affinity. |

Detailed research findings on specific derivatives of this compound would be necessary to build a more precise quantitative structure-activity relationship (QSAR) model. However, the principles derived from related classes of piperidine compounds provide a strong framework for understanding the key determinants of their biological activity. The interplay between the electronic, steric, and hydrophobic properties of the various substituents ultimately governs the interaction of these molecules with their biological targets.

Computational Chemistry and Molecular Modeling Studies of Ethyl 2 Piperidin 4 Yl Butanoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic properties of piperidine (B6355638) derivatives. While specific DFT studies on Ethyl 2-(piperidin-4-yl)butanoate are not extensively documented in publicly available literature, research on analogous compounds provides a framework for understanding its molecular characteristics. For instance, studies on similar molecules like ethyl 3-((5-bromopyridin-2-yl)imino)butanoate have utilized DFT to analyze electronic properties and molecular electrostatic potential (MEP), which are crucial for understanding reactivity and intermolecular interactions. researchgate.net Such calculations typically reveal the distribution of electron density, highlighting regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Molecular Docking Investigations of Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a ligand and a protein at the atomic level.

Identification of Putative Binding Sites

Molecular docking studies on various piperidine derivatives have successfully identified putative binding sites on their respective protein targets. For example, in studies of other piperidine-containing compounds, docking has revealed key interactions within the active sites of enzymes or receptors. These studies often identify specific amino acid residues that form crucial contacts with the ligand, thereby anchoring it in the binding pocket.

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)

The stability of a protein-ligand complex is largely determined by a network of non-covalent interactions. For piperidine derivatives, these interactions typically include:

Hydrogen Bonds: The piperidine nitrogen can act as a hydrogen bond acceptor, while the ester group of this compound can also participate in hydrogen bonding.

Hydrophobic Interactions: The ethyl and butyl chains, as well as the piperidine ring, can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

While direct evidence for this compound is limited, research on related compounds highlights the importance of these interactions in determining binding affinity and specificity. researchgate.net

Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Energetics

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for the exploration of conformational changes and the calculation of binding free energies. MD simulations of piperidine derivatives have been used to assess the stability of docked poses and to understand the dynamic behavior of the ligand within the binding site. These simulations can reveal how the ligand and protein adapt to each other over time, providing a more realistic model of the binding event. A study on a related compound, ethyl 3-((5-bromopyridin-2-yl)imino)butanoate, utilized molecular dynamics to determine the stability of the molecule as a potential oral drug. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. For piperidine derivatives, QSAR studies have been instrumental in identifying the key molecular descriptors that govern their activity. nih.gov These descriptors can be electronic, steric, or hydrophobic in nature. By developing a robust QSAR model, it is possible to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogues. A QSAR study on piperidine derivatives against Aedes aegypti utilized 2D topological descriptors to build predictive models. nih.gov

Homology Modeling for Target Protein Structures

In cases where the experimental structure of a target protein is unavailable, homology modeling can be used to generate a theoretical 3D structure. nih.gov This is achieved by using the known structure of a homologous protein as a template. For ligands like this compound, where the specific protein target may not have a solved crystal structure, homology models can serve as a basis for molecular docking and other computational studies. nih.gov The accuracy of the homology model is critical for the reliability of subsequent computational analyses.

Molecular Interactions and Mechanistic Investigations of Ethyl 2 Piperidin 4 Yl Butanoate

Investigation of Enzymatic Interactions

A thorough review of scientific literature reveals a significant gap in the understanding of the enzymatic interactions of Ethyl 2-(piperidin-4-yl)butanoate. Currently, there are no published studies that specifically investigate the metabolism, inhibition, or induction of enzymes by this compound. While research exists on the enzymatic production of ethyl butanoate, a simple ester, this work does not extend to the more complex piperidine-containing molecule of interest. researchgate.net The metabolism of piperidine (B6355638) derivatives can be complex, often involving cytochrome P450 (CYP) enzymes, but specific data for this compound is not available. Without experimental data, any discussion on its potential interactions with enzymes such as esterases, which might hydrolyze the ethyl ester group, or oxidases, which could act on the piperidine ring, would be purely speculative.

Receptor Binding Profiling of Piperidine-Containing Structures

The piperidine moiety is a common scaffold in a vast number of biologically active compounds, and as such, piperidine-containing structures have been profiled for binding against a wide array of receptors. mdpi.com However, a specific receptor binding profile for this compound has not been reported in the public domain.

General studies on other piperidine derivatives have shown their potential to interact with various receptors, including but not limited to:

Sigma Receptors (σ1 and σ2): Many piperidine-based compounds have been investigated for their affinity to sigma receptors, which are implicated in a range of neurological functions.

Muscarinic Acetylcholine Receptors (mAChRs): The piperidine ring is a core element in many antagonists of muscarinic receptors.

Opioid Receptors (μ, δ, and κ): Certain piperidine derivatives are known to exhibit high affinity for opioid receptors.

Dopamine (B1211576) and Serotonin (B10506) Receptors: The piperidine scaffold is also found in ligands for various dopamine and serotonin receptor subtypes.

It is crucial to emphasize that while these general trends exist for the broader class of piperidine-containing molecules, the specific binding affinities and selectivity of this compound remain undetermined. The nature and position of the ethyl butanoate substituent on the piperidine ring would significantly influence its interaction with any given receptor, making extrapolation from other piperidine derivatives unreliable.

Elucidation of Molecular Mechanisms of Action

Consistent with the lack of data on enzymatic and receptor interactions, the molecular mechanism of action for this compound has not been elucidated in any published research. The initial steps in characterizing a compound's mechanism of action typically involve identifying its primary molecular targets through binding or functional assays. As this information is not available, any proposed mechanism would be without a scientific basis.

For context, the mechanisms of action for other bioactive piperidine derivatives are diverse and depend on their specific molecular targets. For instance, a piperidine-containing compound acting as a sigma receptor agonist would have a different molecular mechanism than one acting as a muscarinic receptor antagonist. Without target identification for this compound, no specific pathways or downstream signaling effects can be described.

Studies on the Influence of Derivatization on Target Affinity and Selectivity

The process of chemical derivatization is a cornerstone of medicinal chemistry, used to explore the structure-activity relationships (SAR) of a lead compound and to optimize its properties, including target affinity and selectivity. However, for this compound, there are no available studies detailing its derivatization and the subsequent impact on biological activity.

A search of the medicinal chemistry literature does not yield any reports on the synthesis of analogs of this compound with the aim of probing its SAR. Such studies would typically involve modifications at several key positions:

The Piperidine Nitrogen: Alkylation, acylation, or substitution with different functional groups.

The Butanoate Side Chain: Altering the length of the alkyl chain, modifying the ester, or replacing it with other functional groups like amides or ketones.

The Piperidine Ring itself: Introduction of substituents at other positions.

Without a known biological target or activity for the parent compound, systematic derivatization to improve affinity and selectivity has not been a reported research focus.

Advanced Analytical Methodologies for Structural Elucidation and Characterization of Ethyl 2 Piperidin 4 Yl Butanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, while 2D NMR experiments reveal their connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and the number of neighboring protons. For Ethyl 2-(piperidin-4-yl)butanoate, the spectrum would exhibit distinct signals corresponding to the ethyl ester, the butanoate chain, and the piperidine (B6355638) ring protons. The chemical shifts are influenced by the electronegativity of nearby atoms and functional groups. For instance, protons closer to the ester's oxygen atom or the piperidine's nitrogen atom are expected to appear at a lower field (higher ppm).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. libretexts.org The chemical shift of each carbon is characteristic of its hybridization and functional group. libretexts.org sp³-hybridized carbons typically resonate between 0 and 90 ppm, while the sp²-hybridized carbonyl carbon of the ester group appears significantly downfield, generally in the 160 to 180 ppm range. libretexts.org

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are instrumental in assembling the molecular puzzle. A COSY spectrum would show correlations between protons that are coupled to each other (typically on adjacent carbons), confirming the sequence of atoms in the butanoate and piperidine fragments. An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Predicted NMR Data Tables

The following tables present the predicted chemical shifts for this compound based on established values for similar structural motifs.

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Ethyl (-O-CH₂-CH₃) | 1.25 | Triplet | 3H |

| Butanoate (-CH₂-CH₃) | 0.90 | Triplet | 3H |

| Piperidine (axial C2,6-H) | 2.60 | Multiplet | 2H |

| Piperidine (equatorial C2,6-H) | 3.05 | Multiplet | 2H |

| Butanoate (-CH(CO)-CH₂-) | 1.65 | Multiplet | 2H |

| Piperidine (C3,5-H) | 1.50 - 1.80 | Multiplet | 4H |

| Piperidine (NH) | 1.90 | Broad Singlet | 1H |

| Piperidine (C4-H) | 1.95 | Multiplet | 1H |

| Butanoate (-CH(CO)-) | 2.30 | Multiplet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl (-O-CH₂-C H₃) | 14.2 |

| Butanoate (-CH₂-C H₃) | 13.8 |

| Butanoate (-C H₂-CH₃) | 26.0 |

| Piperidine (C3, C5) | 32.5 |

| Piperidine (C4) | 39.0 |

| Butanoate (-C H(CO)-) | 52.0 |

| Piperidine (C2, C6) | 46.5 |

| Ethyl (-O-C H₂-CH₃) | 60.5 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. whitman.edu For this compound, electron ionization (EI) would likely be used.

In an EI mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. This molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure.

Key fragmentation pathways for this compound would include:

Alpha-cleavage: The bond adjacent to the nitrogen atom in the piperidine ring is a common site for cleavage, as it leads to a stable, resonance-stabilized cation. libretexts.org

Ester fragmentation: Esters typically fragment via cleavage of the C-O bond, leading to the loss of the ethoxy radical (-•OCH₂CH₃) or through a McLafferty rearrangement if structurally possible. pharmacy180.com

Loss of the side chain: Cleavage of the bond between the piperidine ring and the butanoate side chain is also a probable fragmentation route.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 199 | [M]⁺• | Molecular Ion |

| 170 | [M - C₂H₅]⁺ | Loss of ethyl group from butanoate chain |

| 154 | [M - •OC₂H₅]⁺ | Loss of ethoxy radical from ester |

| 126 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

| 98 | [C₅H₁₀N=CH₂]⁺ | Alpha-cleavage at C2 of the piperidine ring |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum. rsc.org

The IR spectrum of this compound would display several key absorption bands that confirm its structure:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring. ucalgary.ca

C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic (sp³) carbons in the piperidine and butanoate moieties. pressbooks.pub

C=O Stretch: A very strong, sharp absorption band around 1735 cm⁻¹ is the most prominent feature, corresponding to the carbonyl (C=O) stretching vibration of the ester group. docbrown.infolibretexts.org

C-O Stretch: The spectrum will also show C-O stretching vibrations, typically in the 1000-1300 cm⁻¹ region, which are characteristic of the ester functional group. libretexts.org

Table 4: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine | Medium |

| 2850 - 2960 | C-H Stretch | Alkane (sp³) | Strong |

| 1735 - 1750 | C=O Stretch | Ester | Strong, Sharp |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an analytical method that provides the precise three-dimensional structure of a molecule in its crystalline solid state. mdpi.com This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is directed at the crystal, the electrons in the atoms diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a detailed electron density map, from which the exact position of each atom can be determined.

While no specific crystal structure for this compound is publicly available, a successful analysis would provide invaluable information, including:

Unambiguous Confirmation of Constitution: It would definitively confirm the atomic connectivity.

Molecular Conformation: The analysis would reveal the preferred conformation of the molecule in the solid state, such as the common chair conformation of the piperidine ring and the spatial arrangement of the butanoate side chain relative to the ring.

Stereochemistry: If the compound were chiral, crystallography could determine its absolute configuration.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing any intermolecular forces such as hydrogen bonding involving the piperidine N-H group and the ester's carbonyl oxygen.

This technique stands as the ultimate method for structural proof, providing a definitive atomic-level picture of the molecule's solid-state architecture.

Future Perspectives in Research on Ethyl 2 Piperidin 4 Yl Butanoate

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally benign methods for the synthesis of functionalized piperidines is a cornerstone of modern organic chemistry. Future research on Ethyl 2-(piperidin-4-yl)butanoate should prioritize the exploration of novel and sustainable synthetic routes that offer advantages over classical methods in terms of yield, selectivity, and environmental impact.

Green chemistry principles can be applied to develop more sustainable synthetic approaches. mdpi.com This could involve the use of water as a solvent, which can catalyze reactions through hydrogen bonding, or the development of solvent-free reaction conditions. acs.org Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields for piperidine (B6355638) derivatives. nih.gov

Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis. Enzymes, such as lipases, can be employed for the synthesis of piperidine derivatives, often with high enantioselectivity and under mild reaction conditions. acs.orgdtic.mil For instance, immobilized Candida antarctica lipase (B570770) B (CALB) has been successfully used in the multicomponent synthesis of piperidines. acs.orgdtic.mil The development of biocatalytic routes to key intermediates or to this compound itself would be a significant advancement.

Flow chemistry presents another avenue for the sustainable and scalable production of piperidine derivatives. nih.govrsc.org Continuous flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and the potential for rapid library synthesis. rsc.org Electroreductive cyclization in a flow microreactor has been demonstrated for the synthesis of piperidines from readily available starting materials, eliminating the need for hazardous reagents. nih.gov

| Synthetic Approach | Key Advantages | Potential Application to this compound Synthesis |

| Green Chemistry | Reduced environmental impact, use of non-toxic catalysts and solvents. mdpi.comacs.org | Synthesis of the piperidine core or esterification step in aqueous media or under solvent-free conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. acs.orgdtic.mil | Enantioselective synthesis of chiral piperidine intermediates or direct enzymatic esterification. |

| Flow Chemistry | Scalability, improved safety, precise reaction control, rapid optimization. nih.govrsc.org | Continuous production of the piperidine ring followed by in-line functionalization to introduce the butanoate side chain. |

Design of Advanced Derivatizations for Specific Molecular Targets

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.com The design of advanced derivatizations of this compound can be guided by structure-activity relationship (SAR) studies and pharmacophore modeling to target specific biological pathways.

A primary focus for derivatization is the piperidine nitrogen. Modification of this position with various substituents can significantly impact a molecule's pharmacological properties. mdpi.com For instance, in the context of kinase inhibitors, attaching solubilizing groups to the piperidine nitrogen has been shown to enhance physicochemical properties and cellular potency. dtic.mil

The butanoate ester group offers another site for modification. Hydrolysis of the ester to the corresponding carboxylic acid would provide a handle for amide coupling, allowing for the introduction of a wide array of chemical functionalities. Alternatively, transesterification could be employed to generate a library of esters with varying chain lengths and steric bulk.

The piperidine ring itself can also be a target for derivatization. Introduction of substituents at various positions on the ring can influence the molecule's conformation and its interaction with biological targets. Stereochemistry is also a critical factor, as different stereoisomers of piperidine derivatives can exhibit vastly different biological activities.

| Derivatization Strategy | Rationale | Potential Molecular Targets |

| N-Alkylation/Arylation | Modulate solubility, basicity, and interactions with the target protein. mdpi.comdtic.mil | Kinases, G-protein coupled receptors (GPCRs), ion channels. |

| Ester Modification | Introduce new functional groups for further reaction or to alter pharmacokinetic properties. | Pro-drug design, covalent inhibitors. |

| Ring Substitution | Fine-tune the three-dimensional shape and binding interactions. | Monoamine transporters, enzymes. |

| Stereochemical Control | Exploit stereospecific interactions with chiral biological targets. | All classes of biological targets. |

Integrated Computational and Experimental Approaches for Discovery

The integration of computational and experimental methods has become an indispensable tool in modern drug discovery. For this compound, a synergistic approach combining in silico design with laboratory synthesis and testing can accelerate the identification of novel derivatives with desired properties.

Molecular docking studies can be employed to predict the binding modes of designed derivatives within the active site of a target protein. mdpi.comnih.gov This allows for the prioritization of compounds for synthesis and can provide insights into key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-protein complex, assessing its stability and flexibility over time. nih.gov MD simulations can help to refine docking poses and identify crucial amino acid residues involved in ligand binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the chemical structures of a series of compounds with their biological activity. researchgate.netrsc.org These models can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds. rsc.org

The data generated from these computational methods can then be used to inform the experimental synthesis and biological evaluation of a focused library of compounds. This iterative cycle of design, synthesis, and testing is a powerful strategy for lead optimization.

| Computational Method | Purpose | Application to this compound Research |

| Molecular Docking | Predict binding poses and affinities of ligands to a target protein. mdpi.comnih.gov | Virtual screening of a library of derivatives to identify potential hits. |

| Molecular Dynamics | Assess the stability and dynamics of ligand-protein complexes. nih.gov | Validate docking results and understand the dynamic nature of binding. |

| QSAR | Correlate chemical structure with biological activity. researchgate.netrsc.org | Predict the activity of new derivatives and guide lead optimization. |

Expanding the Scope of Fundamental Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for the development of more efficient and selective chemical processes.

Future mechanistic studies could focus on the key bond-forming reactions used to construct the molecule. For example, if the piperidine ring is formed via a copper-catalyzed intramolecular C-H amination, mechanistic investigations could probe the nature of the active copper species and the role of the ligand in controlling reactivity and selectivity. acs.orgnih.gov Kinetic isotope effect studies can be particularly informative in elucidating the rate-determining step of such reactions. nih.gov

The mechanism of the esterification step itself, likely a Fischer esterification, involves a series of protonation and nucleophilic attack steps. byjus.commasterorganicchemistry.com While generally well-understood, the specific influence of the piperidine ring on the reaction kinetics and equilibrium could be a subject of investigation.

Furthermore, exploring the reactivity of the butanoate side chain could uncover novel transformations. For instance, investigating the mechanism of intramolecular cyclization reactions involving the ester and the piperidine nitrogen could lead to the synthesis of novel bicyclic structures. Understanding the factors that control the regioselectivity and stereoselectivity of such reactions would be of significant fundamental interest.

A combination of experimental techniques, such as kinetic monitoring and isotopic labeling, along with computational methods like Density Functional Theory (DFT) calculations, can provide a comprehensive picture of the reaction pathways and transition states involved. rsc.orgnih.gov

Q & A

Basic: What synthetic methodologies are reported for Ethyl 2-(piperidin-4-yl)butanoate, and how is structural confirmation achieved?

Answer:

this compound can be synthesized via nucleophilic substitution or esterification reactions. For example, a related compound, 2-(Piperidin-4-yl)-acetic acid ethyl ester, is synthesized using custom protocols involving piperidine derivatives and ethyl esters under controlled conditions . Structural confirmation employs:

- NMR spectroscopy : To verify the piperidinyl and butanoate moieties.

- LCMS : Monitors reaction progress and quantifies conversion rates (e.g., ~95% conversion reported in similar ester syntheses) .

- HPLC : Validates purity using mobile phases like methanol/sodium acetate buffer (65:35, pH 4.6) .

Table 1: Key Analytical Parameters

| Technique | Purpose | Conditions/Results |

|---|---|---|

| LCMS | Conversion tracking | m/z peaks for precursor and product |

| HPLC | Purity assessment | Retention time: 8–10 min, UV detection |

Advanced: How can stereochemical challenges in this compound synthesis be addressed?

Answer:

The piperidin-4-yl group introduces stereochemical complexity. To resolve this:

- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., cellulose-based columns).

- Asymmetric catalysis : Employ chiral catalysts (e.g., Rh or Pd complexes) during key steps to enhance enantioselectivity, as demonstrated in related piperidine ester syntheses .

- X-ray crystallography : Confirms absolute configuration, as seen in structural studies of ethyl sulfanylacetate derivatives .

Challenges:

- Racemization during purification steps.

- Limited commercial availability of chiral reference standards.

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- 1H/13C NMR : Assigns protons and carbons in the piperidinyl ring (δ 1.5–3.0 ppm for aliphatic protons) and ester group (δ 4.1–4.3 ppm for ethyl CH2) .

- IR spectroscopy : Identifies ester C=O stretches (~1740 cm⁻¹).

- TLC : Tracks reaction progress using ethyl acetate/hexanes (e.g., Rf = 0.52–0.57 for similar esters) .

Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

Answer:

Key strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in piperidine coupling steps .

- Catalyst optimization : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency, as shown in pyridinone ester syntheses .

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during esterification.

Table 2: Yield Optimization Case Study

| Step | Condition | Yield Improvement |

|---|---|---|

| Esterification | Catalyst: Pd(OAc)₂, 25°C | 78% → 92% |

| Purification | Column chromatography (EtOAc/hexanes) | Purity: 93% → 98% |

Basic: What pharmacopeial standards apply to purity assessment of piperidine-containing esters?

Answer:

- Buffer systems : Sodium acetate (pH 4.6) with sodium 1-octanesulfonate ensures consistent HPLC retention times .

- Assay criteria : Purity thresholds >93.0% are standard for related compounds, validated via UV detection at 254 nm .

Advanced: How should researchers resolve contradictions in solvent-dependent reactivity data?

Answer:

Contradictions arise from solvent polarity effects on reaction mechanisms. A systematic approach involves:

Solvent screening : Test aprotic (DMF, THF) vs. protic (MeOH, H2O) solvents.

Kinetic studies : Compare reaction rates under identical conditions.

Computational modeling : DFT calculations predict solvent interactions with intermediates, as applied in pyridinone derivative studies .

Example:

In THF, steric hindrance slows piperidine coupling, while DMF enhances nucleophilicity but may increase side reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (piperidine derivatives can irritate respiratory systems).

- PPE : Gloves and goggles, as advised for structurally similar esters .

- Storage : Inert atmosphere (N2) at –20°C to prevent hydrolysis .

Advanced: What mechanistic insights guide the design of piperidine-ester prodrugs?

Answer:

- Esterase sensitivity : The butanoate ester’s hydrolysis rate depends on steric bulk around the ester bond.